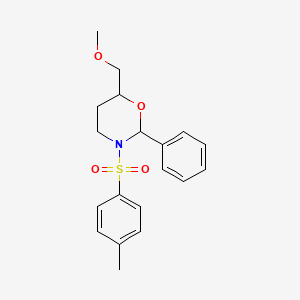
Tetrahydro-6-(methoxymethyl)-3-((4-methylphenyl)sulfonyl)-2-phenyl-1,3-oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-6-(methoxymethyl)-3-((4-methylphenyl)sulfonyl)-2-phenyl-1,3-oxazine is a complex organic compound with a unique structure that includes an oxazine ring, a methoxymethyl group, and a sulfonyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-6-(methoxymethyl)-3-((4-methylphenyl)sulfonyl)-2-phenyl-1,3-oxazine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxazine ring. The methoxymethyl group can be introduced through a methylation reaction, while the sulfonyl group is typically added via sulfonation using reagents like sulfonyl chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-6-(methoxymethyl)-3-((4-methylphenyl)sulfonyl)-2-phenyl-1,3-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl or sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-6-(methoxymethyl)-3-((4-methylphenyl)sulfonyl)-2-phenyl-1,3-oxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which Tetrahydro-6-(methoxymethyl)-3-((4-methylphenyl)sulfonyl)-2-phenyl-1,3-oxazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrahydro-6-(methoxymethyl)-3-((4-chlorophenyl)sulfonyl)-2-phenyl-1,3-oxazine
- Tetrahydro-6-(ethoxymethyl)-3-((4-methylphenyl)sulfonyl)-2-phenyl-1,3-oxazine
- Tetrahydro-6-(methoxymethyl)-3-((4-methylphenyl)sulfonyl)-2-(4-methylphenyl)-1,3-oxazine
Uniqueness
Tetrahydro-6-(methoxymethyl)-3-((4-methylphenyl)sulfonyl)-2-phenyl-1,3-oxazine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the development of targeted therapeutic agents or specialized materials.
Eigenschaften
CAS-Nummer |
40930-35-6 |
|---|---|
Molekularformel |
C19H23NO4S |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
6-(methoxymethyl)-3-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazinane |
InChI |
InChI=1S/C19H23NO4S/c1-15-8-10-18(11-9-15)25(21,22)20-13-12-17(14-23-2)24-19(20)16-6-4-3-5-7-16/h3-11,17,19H,12-14H2,1-2H3 |
InChI-Schlüssel |
HKGYGXXBCOIDHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(OC2C3=CC=CC=C3)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















